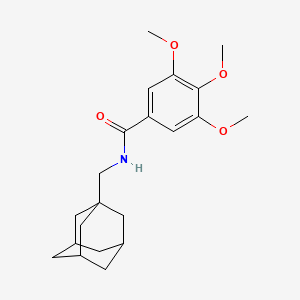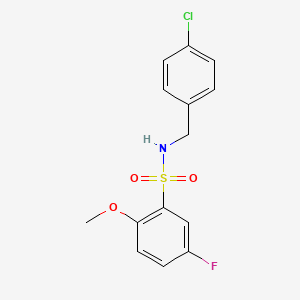![molecular formula C20H22N2O2 B4446216 1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)
1-[4-(4-morpholinylmethyl)benzoyl]indoline
Overview
Description
1-[4-(4-morpholinylmethyl)benzoyl]indoline, also known as Ro 31-8220, is a synthetic compound that belongs to the benzoylindole class of compounds. It was first synthesized in the 1990s and has since been widely used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. In
Mechanism of Action
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of PKC activity by this compound 31-8220 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases.
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of PKC activity by this compound 31-8220 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce insulin resistance in diabetes. This compound 31-8220 has also been shown to have anti-inflammatory effects in various disease models.
Advantages and Limitations for Lab Experiments
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. This compound 31-8220 is also relatively easy to synthesize and has a long shelf life. However, this compound 31-8220 has some limitations for lab experiments. It is not suitable for in vivo experiments due to its poor bioavailability and toxicity. This compound 31-8220 also has some off-target effects, which may complicate the interpretation of results.
Future Directions
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has several potential future directions for scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound 31-8220. Another area of interest is the identification of PKC substrates and the role of PKC in various cellular processes. This compound 31-8220 may also have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. Further research is needed to explore the potential of this compound 31-8220 in these areas.
Conclusion
In conclusion, this compound 31-8220 is a synthetic compound that has been widely used in scientific research as a potent inhibitor of PKC activity. It has several advantages for lab experiments, including its potency and selectivity. This compound 31-8220 has various biochemical and physiological effects and has therapeutic potential in various diseases. Further research is needed to explore the potential of this compound 31-8220 in these areas.
Scientific Research Applications
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been widely used in scientific research as a potent inhibitor of PKC activity. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by this compound 31-8220 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound 31-8220 has also been used as a tool to study the role of PKC in cellular processes and to identify PKC substrates.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-10-9-17-3-1-2-4-19(17)22)18-7-5-16(6-8-18)15-21-11-13-24-14-12-21/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOJQARFBQKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)

![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)
![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)
![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)

![2-({3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B4446224.png)
